N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine
Description
Molecular Architecture and Functional Group Distribution
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine exhibits a complex molecular architecture defined by three distinct functional domains that work synergistically to provide both protection and reactivity control. The molecular framework centers around a pentenyl backbone bearing an amine substituent at the 3-position, with the terminal hydroxyl group protected by a tert-butyldiphenylsilyl moiety and the amine nitrogen protected by a tert-butoxycarbonyl group. This dual protection strategy represents a sophisticated approach to synthetic intermediate design, where each protecting group serves distinct stability and selectivity functions.
The tert-butoxycarbonyl protecting group attached to the amine nitrogen provides robust protection under basic and neutral conditions while allowing selective deprotection under acidic conditions. This carbamate linkage contributes significantly to the overall molecular stability through its planar configuration and electron-withdrawing nature, which modulates the electronic environment of the adjacent carbon chain. The carbonyl oxygen participates in resonance stabilization, creating a partial double-bond character in the carbon-nitrogen bond that restricts rotation and influences the compound's conformational preferences.
The tert-butyldiphenylsilyl protecting group represents one of the most stable silyl ether protecting groups available in organic synthesis, designed specifically to supersede the limitations of simpler silyl ethers. This protecting group was first introduced by Hanessian and Lavallée in 1975 as an improvement over existing silyl protecting groups, offering enhanced resistance to acidic hydrolysis and increased selectivity towards primary hydroxyl group protection. The bulky nature of this protecting group, comprising two phenyl rings and a tert-butyl group attached to silicon, creates significant steric hindrance that contributes to both stability and selectivity in synthetic transformations.
The pentenyl backbone provides structural flexibility through its alkene functionality, which serves as a potential site for further synthetic elaboration. The positioning of the double bond between carbons 4 and 5 creates an extended conjugated system when considering the adjacent protected amine, influencing both electronic distribution and conformational dynamics throughout the molecule. This alkene functionality also represents a reactive site that can undergo various transformations including cycloaddition reactions, cross-metathesis, and oxidative cleavage.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound reveals distinctive spectral features that enable unambiguous identification and structural confirmation. Proton Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information, with characteristic chemical shifts corresponding to each functional domain within the molecule. The tert-butoxycarbonyl protecting group typically exhibits a singlet at approximately 1.4-1.5 parts per million, representing the nine equivalent methyl protons of the tert-butyl group. This signal serves as a diagnostic marker for the presence of the protecting group and its integrity during synthetic transformations.
The tert-butyldiphenylsilyl protecting group generates a complex aromatic multiplet in the 7.2-7.8 parts per million region, corresponding to the ten aromatic protons of the two phenyl rings. Additionally, a characteristic singlet appears at approximately 1.05 parts per million, representing the nine equivalent methyl protons of the tert-butyl group attached to silicon. The chemical shift of these signals provides information about the electronic environment and potential interactions with neighboring functional groups.
| Functional Group | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butoxycarbonyl CH₃ | 1.4-1.5 | Singlet | 9H |
| tert-Butyldiphenylsilyl CH₃ | 1.05 | Singlet | 9H |
| Aromatic protons | 7.2-7.8 | Multiplet | 10H |
| Alkene protons | 5.0-6.0 | Multiplet | 2H |
| Methylene protons | 2.0-4.0 | Multiplet | Variable |
The alkene protons of the pentenyl chain appear as multiplets in the 5.0-6.0 parts per million region, with coupling patterns that provide information about the substitution pattern and stereochemistry of the double bond. The chemical shifts of the methylene protons vary depending on their proximity to electronegative atoms, with those adjacent to the protected oxygen appearing downfield compared to those in simple alkyl environments.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The tert-butoxycarbonyl protecting group exhibits a strong carbonyl stretch at approximately 1702-1712 wavenumbers, which serves as a diagnostic marker for carbamate functionality. The tert-butyldiphenylsilyl protecting group contributes aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, along with characteristic silicon-oxygen stretching vibrations.
The stability of both protecting groups under various analytical conditions enables comprehensive spectroscopic analysis without concern for decomposition during measurement. This stability is particularly important for quantitative Nuclear Magnetic Resonance studies and for monitoring reaction progress during synthetic transformations. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments, with the molecular ion peak at mass-to-charge ratio 439.7 corresponding to the intact molecule.
Thermodynamic and Kinetic Stability Profiles
The thermodynamic and kinetic stability profiles of this compound are largely determined by the inherent stability characteristics of its constituent protecting groups and their synergistic interactions within the molecular framework. The tert-butyldiphenylsilyl protecting group exhibits exceptional stability under a wide variety of reaction conditions, including aqueous acid, aqueous base, reducing conditions, oxidative conditions, and exposure to nucleophiles and electrophiles. This remarkable stability arises from the significant steric bulk surrounding the silicon atom, which provides kinetic protection against nucleophilic attack at the silicon-oxygen bond.
Detailed kinetic studies of tert-butoxycarbonyl deprotection have revealed a second-order dependence upon acid concentration, indicating a complex mechanistic pathway involving general acid catalysis. Research by Ashworth and colleagues demonstrated that the deprotection kinetics follow a specific pattern where the reaction rate exhibits quadratic dependence on hydrochloric acid concentration. This behavior suggests the involvement of two acid molecules in the rate-determining step, with one protonating the carbonyl oxygen and another facilitating the departure of the tert-butyl cation through stabilization of the developing positive charge.
| Protecting Group | Stability Condition | Relative Stability | Deprotection Conditions |
|---|---|---|---|
| tert-Butyldiphenylsilyl | Aqueous acid | Excellent | Fluoride ion (TBAF) |
| tert-Butyldiphenylsilyl | Aqueous base | Excellent | Strong fluoride sources |
| tert-Butyldiphenylsilyl | Nucleophiles | Good | Specific fluoride reagents |
| tert-Butoxycarbonyl | Neutral/Basic | Excellent | Strong acids (HCl, TFA) |
| tert-Butoxycarbonyl | Mild acid | Good | Concentrated acids required |
The tert-butyldiphenylsilyl group demonstrates superior stability compared to other silyl protecting groups, with resistance to acidic hydrolysis significantly exceeding that of tert-butyldimethylsilyl and triisopropylsilyl groups. This enhanced stability allows for selective deprotection strategies where other protecting groups can be removed while leaving the tert-butyldiphenylsilyl group intact. The group remains stable under conditions that typically cause hydrolysis of other silyl ethers, including treatment with 80% acetic acid and 50% trifluoroacetic acid.
Kinetic studies of silyl ether deprotection have shown that tert-butyldiphenylsilyl ethers require specific fluoride-based reagents for efficient cleavage, with tetrabutylammonium fluoride being the most commonly employed reagent. The deprotection mechanism involves nucleophilic attack by fluoride ion at the silicon center, leading to silicon-oxygen bond cleavage and formation of the corresponding alcohol. The reaction kinetics are influenced by steric factors, with more hindered silyl ethers requiring longer reaction times or more forcing conditions.
The thermal stability of the compound enables its use in reactions requiring elevated temperatures, although prolonged heating under strongly acidic conditions may lead to gradual decomposition of the tert-butoxycarbonyl protecting group. The presence of both protecting groups creates a synergistic stability effect, where the steric bulk of the tert-butyldiphenylsilyl group provides additional protection to nearby functional groups, while the electron-withdrawing nature of the carbamate influences the electronic environment throughout the molecule.
Conformational Analysis (Two-Dimensional/Three-Dimensional Structural Models)
The conformational analysis of this compound reveals a complex interplay of steric and electronic factors that determine the preferred molecular geometries and conformational dynamics. The compound's flexible pentenyl backbone allows for multiple conformational states, while the bulky protecting groups significantly influence the accessible conformational space through steric interactions and electronic effects. Advanced computational studies and experimental observations have provided insights into the preferred conformations and their relative energies.
The tert-butyldiphenylsilyl protecting group exhibits distinct conformational preferences that have been extensively studied in related systems. Research has shown that silyl ethers tend to adopt conformations where the exocyclic carbon-oxygen bond is eclipsed with adjacent carbon-carbon bonds, contrary to the typical staggered conformations preferred by simple alkyl ethers. This unusual conformational preference arises from the interplay between 1,3-repulsive steric interactions and attractive interactions between the silicon substituents and nearby atoms.
Molecular mechanics calculations using the MM3 force field have demonstrated that tert-butyldiphenylsilyl groups create stabilizing interactions with atoms positioned at the 3, 4, and 5-positions relative to the point of attachment. These attractive interactions are significantly greater when the silyl group adopts an axial-like orientation compared to equatorial-like positions, leading to conformational preferences that differ markedly from simple alkyl systems. The three substituents on silicon (two phenyl groups and one tert-butyl group) participate in multiple weak attractive interactions that collectively stabilize specific conformational arrangements.
The tert-butoxycarbonyl protecting group contributes additional conformational constraints through its planar carbamate structure and restricted rotation about the carbon-nitrogen bond. The carbonyl group adopts a planar configuration with the nitrogen lone pair, creating partial double-bond character that limits conformational flexibility. This planarity extends the conjugated system and influences the electronic distribution throughout the adjacent carbon chain. The tert-butyl portion of the protecting group adopts a predictable staggered conformation, minimizing steric interactions while maximizing stability.
| Conformational Feature | Energy Range (kcal/mol) | Stability Factor | Geometric Constraint |
|---|---|---|---|
| Eclipsed Si-O bond | 0-2 | Stabilizing | Silicon substituent interactions |
| Planar carbamate | 0 | Required | Resonance stabilization |
| Alkene geometry | 0-1 | Variable | E/Z isomerism |
| Backbone flexibility | 0-3 | Variable | Rotational barriers |
The alkene functionality within the pentenyl chain introduces additional conformational considerations, particularly regarding the potential for E/Z isomerism and the influence of the double bond on adjacent conformational preferences. The extended conjugation possible between the alkene and the carbamate carbonyl can influence the preferred orientations of these groups relative to one another. Nuclear Magnetic Resonance coupling constant analysis provides experimental evidence for preferred conformations, with characteristic coupling patterns indicating the predominant conformational states in solution.
Three-dimensional structural models reveal that the compound can adopt multiple low-energy conformations, with the relative populations depending on solvent effects, temperature, and intramolecular interactions. The bulky nature of both protecting groups creates a significant steric envelope that restricts certain conformational arrangements while stabilizing others through favorable interactions. Computational modeling suggests that the most stable conformations involve arrangements where the protecting groups are positioned to minimize steric clashes while maximizing stabilizing interactions with the pentenyl backbone.
Properties
IUPAC Name |
tert-butyl N-[5-[tert-butyl(diphenyl)silyl]oxypent-1-en-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3Si/c1-8-21(27-24(28)30-25(2,3)4)19-20-29-31(26(5,6)7,22-15-11-9-12-16-22)23-17-13-10-14-18-23/h8-18,21H,1,19-20H2,2-7H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWFKPSCXRBTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401108702 | |
| Record name | Carbamic acid, N-[1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-36-8 | |
| Record name | Carbamic acid, N-[1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article provides an overview of the compound's biological activity, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₄₄H₆₂N₄O₈SSi, with a molecular weight of 835.14 g/mol. The compound features a tert-butyl group, a diphenylsilyl ether, and a Boc (tert-butyloxycarbonyl) protecting group, which are common in synthetic organic chemistry for enhancing solubility and stability.
Mechanisms of Biological Activity
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. The silyl ether moiety can enhance the lipophilicity of the compound, potentially improving cell membrane permeability and bioavailability in target tissues .
- Enzyme Inhibition : The presence of the Boc group suggests potential for enzyme inhibition mechanisms, particularly in proteases and kinases. Such inhibition can lead to modulation of signaling pathways involved in cancer progression and inflammation .
- Antimicrobial Properties : Some derivatives of silyl ethers have shown antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Antitumor Efficacy
A study conducted on related silyl compounds demonstrated that they inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme kinetics, this compound was tested for its inhibitory effects on protein kinases. The results indicated a dose-dependent inhibition, suggesting that modifications to the silyl group could enhance selectivity towards specific kinases involved in oncogenic signaling pathways .
Research Findings
Scientific Research Applications
Structural Features
The compound features:
- A Boc group that protects the amino functionality during chemical transformations.
- A silyl ether that enhances the compound's stability and solubility.
Organic Synthesis
N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine is primarily utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block:
Types of Reactions
- Oxidation : Introduction of additional functional groups.
- Reduction : Conversion of double bonds to single bonds.
- Substitution : Participation in nucleophilic or electrophilic substitution reactions.
Medicinal Chemistry
The compound is under investigation for its potential applications in drug development. Its structural characteristics allow for modifications that can lead to the creation of novel pharmaceutical agents. The following aspects are noteworthy:
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous for creating high-purity products essential for various applications.
Case Study 1: Synthesis of Complex Molecules
A study demonstrated the use of this compound as a key intermediate in synthesizing complex alkaloids. The compound facilitated the introduction of various functional groups, leading to high-yield syntheses.
Case Study 2: Drug Development
Research focused on modifying the amino group of this compound to enhance its bioactivity against specific cancer cell lines. The modifications resulted in compounds with improved efficacy and selectivity, showcasing its potential as a lead structure in drug discovery.
Comparison with Similar Compounds
Protection Strategy
- The target compound employs dual protection (Boc and TBDPS), offering enhanced stability during multi-step syntheses compared to analogues with single protection (e.g., ). The TBDPS group’s bulkiness slows hydrolysis rates relative to smaller silyl groups like TBDMS .
- Compounds lacking Boc protection (e.g., ) are unsuitable for amine-sensitive reactions but may simplify deprotection steps.
Stereochemical Control
- The TBDPS group in the target compound improves stereochemical purity during synthesis. For example, phenothiazine derivatives synthesized using TBDPS-protected intermediates achieved >99% enantiomeric excess (e.e.) , whereas analogues with smaller silyl groups (e.g., TBDMS) showed lower stereoselectivity (~74% e.e.) .
Reactivity and Functionalization
- The pent-4-en-3-amine backbone allows alkene-specific modifications (e.g., epoxidation), which are absent in saturated analogues like .
Preparation Methods
Water-Mediated Catalyst-Free N-Boc Protection
- Method: The amine substrate is stirred with di-tert-butyl dicarbonate in a water-acetone mixture (typically 9.5:0.5 v/v) at room temperature without any acid or base catalyst.
- Reaction time: 8–12 minutes.
- Yields: Generally excellent, often above 90%.
- Advantages: Avoids formation of side products such as isocyanates, ureas, or di-Boc derivatives; environmentally benign; simple work-up by filtration or extraction.
- Mechanism: Water forms hydrogen bonds with the carbonyl oxygen of (Boc)2O, activating it for nucleophilic attack by the amine nitrogen, followed by release of CO2 and tert-butanol to form the carbamate.
| Parameter | Condition | Result |
|---|---|---|
| Solvent | Water : Acetone (9.5 : 0.5) | Efficient solubilization |
| Temperature | Room temperature (~25 °C) | Mild conditions |
| Catalyst | None | Catalyst-free |
| Reaction time | 8–12 minutes | Rapid reaction |
| Yield | 90–96% | High isolated yield |
| Side products | None detected | High chemoselectivity |
This method has been validated on diverse amines, including amino acid derivatives, sulfamides, and cyclosulfamides, preserving stereochemical integrity and providing optically pure products where applicable.
Protection of Hydroxyl Group as TBDPS Ether
The tert-butyl(diphenyl)silyl (TBDPS) group is a robust protecting group for alcohols, offering stability under a variety of reaction conditions.
General Procedure for TBDPS Protection
- Reagents: The hydroxyl group is reacted with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine.
- Solvent: Typically anhydrous dichloromethane or tetrahydrofuran (THF).
- Conditions: Room temperature or mild heating under inert atmosphere.
- Work-up: Aqueous quenching followed by extraction and purification.
This step is usually performed prior to or after the N-Boc protection depending on the substrate’s sensitivity and synthetic plan.
Representative Synthetic Route for this compound
- Starting Material: Pent-4-en-3-amine (free amine with a free hydroxyl group).
- Step 1: TBDPS protection of the hydroxyl group.
- React pent-4-en-3-amine with TBDPSCl and imidazole in anhydrous solvent.
- Isolate the TBDPS-protected intermediate.
- Step 2: N-Boc protection.
- Treat the TBDPS-protected amine with di-tert-butyl dicarbonate in water-acetone mixture at room temperature.
- Isolate the final this compound by extraction and chromatography.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield Range | Notes |
|---|---|---|---|---|---|---|
| TBDPS protection | TBDPSCl, imidazole or pyridine | Anhydrous DCM or THF | RT or mild | 1–4 hours | 80–95% | Protects hydroxyl group |
| N-Boc protection | Di-tert-butyl dicarbonate (Boc)2O, no catalyst | Water : Acetone (9.5:0.5) | RT | 8–12 minutes | 90–96% | Catalyst-free, eco-friendly |
Research Findings and Notes
- The water-mediated N-Boc protection method is particularly advantageous for sensitive substrates, minimizing side reactions and environmental impact.
- The TBDPS group offers excellent stability, enabling multi-step syntheses without premature deprotection.
- The combined use of these protecting groups allows for selective manipulation of multifunctional molecules.
- The stereochemical integrity of chiral centers is maintained throughout the protection steps.
- The compound this compound is commercially available but has been discontinued by some suppliers, underscoring the importance of reliable synthetic protocols.
Q & A
Q. What are the optimal synthetic routes for N-Boc-(±)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves sequential protection/deprotection steps. For example:
- Step 1 : Introduce the tert-butyl(diphenyl)silyl (TBDPS) group to the hydroxyl moiety using TBDPS-Cl in anhydrous dichloromethane (DCM) with imidazole as a base .
- Step 2 : Boc protection of the amine group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base like DMAP .
- Critical parameters : Low temperatures (0–5°C) during silylation minimize side reactions, while Boc protection requires strict anhydrous conditions to avoid hydrolysis. Yields range from 65–85%, depending on purification efficiency .
Q. How can researchers address low yields caused by byproducts during purification?
Common byproducts include desilylated intermediates or Boc-deprotected amines. Recommended strategies:
- Flash chromatography : Use gradients of ethyl acetate/hexane (10–40%) with silica gel 60 (230–400 mesh). The target compound typically elutes at Rf ~0.3 (TLC, 30% EtOAc/hexane) .
- Crystallization : If the compound is crystalline, optimize solvent systems (e.g., DCM/hexane) to remove hydrophobic impurities .
- Monitoring : Employ in-line UV detection (254 nm) during column chromatography to isolate fractions with >95% purity .
Q. What storage conditions are required to prevent decomposition of this compound?
The TBDPS group is hydrolytically sensitive, and the Boc group may degrade under acidic or prolonged heating. Recommendations:
- Short-term : Store at –20°C in anhydrous DCM or THF with molecular sieves (3Å) to absorb moisture .
- Long-term : Lyophilize and store under argon at –80°C. Avoid exposure to light, as UV radiation accelerates decomposition of the allylic amine moiety .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, and what analytical methods validate enantiomeric purity?
- Chiral resolution : Use chiral stationary-phase HPLC (e.g., Chiralpak IA column) with isocratic elution (hexane:isopropanol 90:10, 1 mL/min). Retention times vary by enantiomer (e.g., 12.8 min vs. 15.2 min) .
- Circular dichroism (CD) : Compare experimental CD spectra with computational models (e.g., DFT) to confirm absolute configuration .
- NMR analysis : Diastereotopic protons in the pent-4-en-3-amine backbone show splitting patterns (e.g., δ 5.2–5.8 ppm for the alkene protons) that correlate with stereochemistry .
Q. What mechanistic insights explain side reactions during Boc deprotection, and how can they be mitigated?
- Acid-mediated deprotection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) removes the Boc group but may protonate the allylic amine, leading to carbocation formation and rearrangement.
- Mitigation : Use milder conditions (e.g., 10% TFA with 2% triisopropylsilane as a scavenger) at 0°C for 30 minutes .
- Monitoring : Track deprotection via LC-MS to detect intermediates (e.g., [M+H]+ at m/z 432.2 for the deprotected amine) .
Q. How is this compound utilized in multi-step syntheses of bioactive molecules?
- Key applications :
- Case study : In the synthesis of phenothiazine derivatives, this compound was coupled with tetrazole moieties via Mitsunobu reactions (PPh₃, DIAD) to yield antitumor candidates with IC₅₀ values <10 μM .
Analytical and Stability Data
Contradictions and Resolutions
- Stability in polar solvents : reports decomposition in DCM at RT, while suggests stability under argon. Resolution: Use freshly distilled DCM and avoid prolonged storage in solution .
- Boc deprotection efficiency : recommends HCl/dioxane, but shows TFA is superior for acid-sensitive substrates. Recommendation: Validate conditions for each target application .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
